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Spiro[5.5]undecane: A Comprehensive Technical
Guide
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Abstract
Spiro[5.5]undecane, a unique bicyclic hydrocarbon with a central quaternary carbon atom

linking two cyclohexane rings, serves as a foundational scaffold in a multitude of natural

products and synthetically derived molecules of significant biological interest. This technical

guide provides an in-depth exploration of the structure, chemical properties, and synthesis of

the spiro[5.5]undecane core. It is intended to be a valuable resource for researchers and

professionals engaged in medicinal chemistry, natural product synthesis, and drug

development, offering a consolidated repository of key data, experimental insights, and

structural understanding. While the parent spiro[5.5]undecane provides the structural

blueprint, this guide also delves into the properties and synthesis of its derivatives, which are

often the focus of therapeutic research.

Structure and Conformation
The defining feature of spiro[5.5]undecane is its spirocyclic structure, where two cyclohexane

rings are joined at a single carbon atom, designated as C6. This arrangement results in a rigid,

three-dimensional architecture. The molecular formula for the parent compound is C₁₁H₂₀, and
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its IUPAC name is spiro[5.5]undecane. The two cyclohexane rings in spiro[5.5]undecane
adopt chair conformations, which is the most stable arrangement for six-membered rings. This

leads to a helical overall structure.

Diagram 1: General Structure of Spiro[5.5]undecane

Caption: A 2D representation of the spiro[5.5]undecane ring system.

Chemical and Physical Properties
The parent spiro[5.5]undecane is a saturated hydrocarbon, which dictates its generally non-

polar and chemically inert nature. Its physical and thermodynamic properties have been

documented and are summarized in the table below. These properties are crucial for its

handling, purification, and use as a chemical building block.

Property Value Reference

Molecular Formula C₁₁H₂₀ [1][2]

Molecular Weight 152.28 g/mol [1][2]

CAS Number 180-43-8 [1][2]

Melting Point 248.65 K (-24.5 °C) [2]

Enthalpy of Vaporization 13.42 ± 0.03 kcal/mol [2]

Enthalpy of Sublimation 15.2 ± 0.2 kcal/mol [2]

Table 1: Physical and Chemical Properties of Spiro[5.5]undecane.

Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and structural elucidation of

spiro[5.5]undecane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of the parent spiro[5.5]undecane is relatively simple due to

its symmetry. The reported chemical shifts are approximately 35.1 ppm for the spiro carbon

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b092164?utm_src=pdf-body
https://www.benchchem.com/product/b092164?utm_src=pdf-body
https://www.benchchem.com/product/b092164?utm_src=pdf-body
https://www.benchchem.com/product/b092164?utm_src=pdf-body
https://www.benchchem.com/product/b092164?utm_src=pdf-body
https://dergipark.org.tr/en/download/article-file/4393594
https://cdnsciencepub.com/doi/pdf/10.1139/v90-092
https://dergipark.org.tr/en/download/article-file/4393594
https://cdnsciencepub.com/doi/pdf/10.1139/v90-092
https://dergipark.org.tr/en/download/article-file/4393594
https://cdnsciencepub.com/doi/pdf/10.1139/v90-092
https://cdnsciencepub.com/doi/pdf/10.1139/v90-092
https://cdnsciencepub.com/doi/pdf/10.1139/v90-092
https://cdnsciencepub.com/doi/pdf/10.1139/v90-092
https://www.benchchem.com/product/b092164?utm_src=pdf-body
https://www.benchchem.com/product/b092164?utm_src=pdf-body
https://www.benchchem.com/product/b092164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(C6), and a set of peaks around 22-38 ppm for the other methylene carbons in the cyclohexane

rings.

¹H NMR: A definitive, high-resolution ¹H NMR spectrum for the parent spiro[5.5]undecane is

not readily available in the public domain. However, based on the structure, one would expect a

complex multiplet in the aliphatic region (approximately 1.0-2.0 ppm) due to the overlapping

signals of the axial and equatorial protons of the two cyclohexane rings. For substituted

derivatives, the ¹H NMR spectra are more complex and provide key information about the

position and stereochemistry of the substituents.

Infrared (IR) Spectroscopy
A definitive IR spectrum for the parent spiro[5.5]undecane is not readily available. As a

saturated hydrocarbon, its IR spectrum is expected to be characterized by C-H stretching

vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Mass Spectrometry
The electron ionization mass spectrum of spiro[5.5]undecane shows a molecular ion peak

(M⁺) at m/z 152.

Synthesis of the Spiro[5.5]undecane Core
The construction of the spiro[5.5]undecane framework is a key challenge in the synthesis of

natural products and their analogues. Several synthetic strategies have been developed,

primarily focusing on the formation of the spirocyclic center.

Michael Addition-Based Approaches
One of the most common methods for synthesizing substituted spiro[5.5]undecane systems

involves a double Michael addition reaction. This approach typically utilizes a cyclic 1,3-dione,

such as dimedone, and a 1,5-diaryl-1,4-pentadien-3-one in the presence of a Lewis acid

catalyst.

Diagram 2: General Workflow for Michael Addition Synthesis
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Michael Addition for Substituted Spiro[5.5]undecane Synthesis

Cyclic 1,3-Dione +
1,5-Diaryl-1,4-pentadien-3-one

Lewis Acid Catalyst

Reactants

Michael Addition

Acyclic Intermediate

Intramolecular Cyclization

Substituted Spiro[5.5]undecane

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of spiro[5.5]undecane derivatives.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Michael Addition

Reactants: A cyclic 1,3-dione (e.g., dimedone) and a 1,5-diaryl-1,4-pentadien-3-one are used

as starting materials.
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Catalyst: A Lewis acid, such as zinc chloride (ZnCl₂), is employed to catalyze the reaction.

Solvent: A suitable organic solvent, such as a mixture of toluene and n-heptane, is used.

Procedure:

The reactants and the Lewis acid catalyst are dissolved in the solvent.

The reaction mixture is refluxed for a period of 15-30 hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is isolated and purified

using standard techniques such as column chromatography.

Dearomative ipso-Iodocyclization
A more recent approach involves the dearomative ipso-iodocyclization of 5-(4-

hydroxyphenyl)-1-alkynes. This method allows for the construction of the spiro[5.5]undecane
framework with the introduction of an iodine atom, which can be further functionalized.

Biological Relevance and Applications
The spiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in

numerous natural products with diverse biological activities. These activities include

antimicrobial, antitumor, and potent nicotinic receptor antagonism.

While the parent spiro[5.5]undecane itself has not been reported to have significant biological

activity or to be involved in specific signaling pathways, its rigid, three-dimensional structure

makes it an attractive scaffold for the design of novel therapeutic agents. The defined spatial

orientation of substituents on the spiro[5.5]undecane core allows for precise interaction with

biological targets.

Recent research has focused on the synthesis of spiro[5.5]undecane derivatives with

potential anticancer activity. These synthetic efforts often aim to mimic the structural features of

naturally occurring bioactive spiro-compounds.
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Conclusion
Spiro[5.5]undecane represents a fascinating and important structural motif in organic

chemistry and drug discovery. Its unique three-dimensional structure and the prevalence of its

core in biologically active molecules continue to inspire the development of new synthetic

methodologies and the exploration of its potential in medicinal chemistry. While comprehensive

data for the parent compound in some areas remains elusive, the study of its derivatives

provides a rich field of research with significant therapeutic potential. This guide serves as a

foundational resource for scientists and researchers, consolidating the current knowledge and

highlighting the key aspects of spiro[5.5]undecane chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dergipark.org.tr [dergipark.org.tr]

2. cdnsciencepub.com [cdnsciencepub.com]

To cite this document: BenchChem. [spiro[5.5]undecane structure and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092164#spiro-5-5-undecane-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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